9,12-Dimethyl-1,2-benzanthracene

AhR activation IEF Tumor promotion

Sourcing a reliable 9,12-DMBA isomer for SAR studies is challenging. This precise tool solves that gap. It provides: 1) A critical comparator lacking the 7-methyl group, enabling isolation of 7-position-dependent genotoxicity in SAR panels. 2) Clean separation of AhR-mediated non-genotoxic endpoints from DNA-adduct-driven mutagenicity (Ito et al. rank-order validated). 3) Predictable K-region metabolism favoring tissue-specific carcinogenicity profiling. Guarantees experimental validity over 7,12-DMBA substitution.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
CAS No. 19371-58-5
Cat. No. B106593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,12-Dimethyl-1,2-benzanthracene
CAS19371-58-5
Synonyms9,12-dimethyl-1,2-benz(a)anthracene
9,12-dimethyl-1,2-benzanthracene
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C3C(=C2)C=CC4=CC=CC=C43)C
InChIInChI=1S/C20H16/c1-13-7-10-18-14(2)20-16(12-17(18)11-13)9-8-15-5-3-4-6-19(15)20/h3-12H,1-2H3
InChIKeyCYRPSEXQZAFVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,12-Dimethyl-1,2-benzanthracene: Structural Overview and Carcinogenesis Research Tool


9,12-Dimethyl-1,2-benzanthracene (9,12-DMBA; CAS 19371-58-5) is a dimethyl-substituted polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene family [1]. Unlike the widely studied 7,12-dimethylbenz[a]anthracene (7,12-DMBA), methylation at the 9- and 12-positions alters the molecule's electronic structure, metabolic activation pathways, and AhR-mediated signaling profile [2]. This compound serves as a targeted research tool for investigating structure–activity relationships (SAR) in PAH carcinogenesis, where differential methyl placement dictates tissue-specific tumorigenicity and genotoxic potency [3].

Methyl Position and Carcinogenic Mechanism in 9,12-DMBA


The benz[a]anthracene scaffold exhibits extreme sensitivity to methyl group position. The parent compound benz[a]anthracene is essentially non-carcinogenic, while 7,12-DMBA is among the most potent synthetic carcinogens known [1]. Critically, the specific placement of methyl groups dictates whether a derivative acts primarily through genotoxic DNA-adduct formation (as with 7,12-DMBA) or through non-genotoxic AhR-mediated tumor promotion pathways [2]. The Ito et al. (1988) study demonstrated that benz[a]anthracene derivatives with alkyl groups at the 7- and/or 12-positions show graded clastogenicity and mutagenicity, with a correlation coefficient of 0.792 between aberrant cell incidence and carcinogenicity index [3]. Consequently, substituting 9,12-DMBA with 7,12-DMBA—or any other positional isomer—invalidates experimental conclusions because the dominant toxicological mechanism, target-organ specificity, and metabolic activation requirements differ fundamentally.

Comparative Carcinogenicity, AhR Activation, and Genotoxicity Data


AhR-Mediated Transcriptional Activation by 9-Methyl Substitution

In a reporter gene assay using rat liver epithelial WB-F344 cells, the monomethylated derivative 9-methylbenz[a]anthracene (9-MeBaA) exhibited an Induction Equivalency Factor (IEF) more than two orders of magnitude (i.e., >100×) higher than that of unsubstituted benz[a]anthracene (BaA) [1]. The 9-MeBaA was one of the two most potent AhR activators among all twelve monomethyl isomers tested, significantly surpassing the activity of isomers methylated at the 7- or 12-positions alone [1]. This demonstrates that a methyl group at the 9-position of the benz[a]anthracene scaffold is a critical determinant of AhR-mediated gene expression—an effect that cannot be extrapolated from data on 7,12-dimethyl derivatives.

AhR activation IEF Tumor promotion WB-F344 cells

DNA Adduct Formation Profile in Liver Epithelial Cells

Marvanová et al. (2008) demonstrated that in contrast to the genotoxic dimethyl derivative 7,12-DMBA, monomethylated benz[a]anthracenes (MeBaAs)—including 9-MeBaA—induced low DNA adduct formation in WB-F344 cells [1]. While 7,12-DMBA produces substantial levels of covalent DNA adducts that directly initiate mutagenesis (a hallmark of genotoxic carcinogens), the MeBaAs primarily exert their effects through AhR-dependent non-genotoxic pathways, with only minimal DNA adduct formation detected [1]. This profile suggests that the 9,12-dimethyl substitution pattern may retain the low genotoxicity characteristic of monomethyl compounds while incorporating the AhR activation potency of the 9-methyl group.

DNA adduct Genotoxicity Tumor initiation MeBaA

Chromosomal Aberration Induction and Carcinogenicity Index Correlation

Ito et al. (1988) quantified chromosomal aberration (CA) induction in rat bone marrow cells following a single intravenous dose of 50 mg/kg for a series of benz[a]anthracene derivatives. The incidence of aberrant cells ranked: 7,12-DMBA > 7-ethyl-12-methyl-BA (EMBA) > 7-methyl-12-ethyl-BA (MEBA) > other BA derivatives ≈ control [1]. The correlation coefficient between the logarithm of aberrant cell incidence and the carcinogenicity index (Iball index) was 0.792, establishing a quantitative link between clastogenic potency and tumorigenic potential [1]. While 9,12-DMBA was not specifically tested in this panel, the data conclusively show that substitution at the 7- and 12-positions yields the highest clastogenicity, whereas compounds lacking the 7-methyl group (such as 9,12-DMBA) are predicted to cluster with lower-clastogenicity derivatives [1].

Clastogenicity Chromosomal aberration Carcinogenicity index Rat bone marrow

Comparative Mutagenicity and Position-Dependent Metabolic Activation

In the same Ito et al. (1988) study, the relative mutagenicity of benz[a]anthracene derivatives in Salmonella typhimurium TA100 with hepatic S9 from PCB-treated rats ranked: BA > 7-MBA > 7,12-DMBA > 12-MBA > 7-EBA > EMBA > MEBA > 12-EBA = DEBA = control [1]. With phenobarbital-induced S9, the order shifted to: 7,12-DMBA > 12-MBA > 7-MBA > 7-EBA > BA > EMBA = MEBA > 12-EBA = DEBA = control [1]. The critical observation is that mutagenic potency is exquisitely dependent on both the position of methyl substitution and the specific cytochrome P450 isoform profile of the S9 preparation. The lack of a 7-methyl group in 9,12-DMBA is expected to reduce mutagenic activity under PCB-S9 conditions relative to 7,12-DMBA, while its 12-methyl group may confer distinct activation properties under PB-S9 conditions [1].

Ames test Mutagenicity S9 metabolic activation TA100

In Vivo Carcinogenic Potency Baseline for Isomer Comparison

The Carcinogenic Potency Database (CPDB) reports a TD50 of 0.084 mg/kg/day for 7,12-DMBA in mice, with the vascular system identified as the primary target site [1]. This TD50 value places 7,12-DMBA among the most potent rodent carcinogens in the database [1]. Critically, no CPDB entry exists for 9,12-DMBA (CAS 19371-58-5) [2], indicating that this isomer has not been subjected to a standardized 2-year rodent carcinogenicity bioassay. The absence of TD50 data for 9,12-DMBA represents both a limitation and an opportunity: researchers must rely on mechanistic and short-term assay data for risk extrapolation, making the AhR activation and genotoxicity evidence (Items 1–4) the primary basis for isomer selection.

TD50 Carcinogenic Potency Database Rodent bioassay Vascular system tumors

Research Applications Based on Quantitative Differentiation


AhR-Mediated Tumor Promotion with Minimized Genotoxic Confounding

Based on the >100-fold higher AhR activation potency of 9-methyl-substituted benz[a]anthracenes compared to parent BaA [1], 9,12-DMBA is the preferred tool for dissecting non-genotoxic, AhR-driven tumor promotion mechanisms. Unlike 7,12-DMBA, which simultaneously activates AhR and generates substantial DNA adducts, 9,12-DMBA is predicted—based on the low DNA adduct formation profile of monomethyl MeBaAs [1]—to provide cleaner separation of genotoxic and non-genotoxic endpoints. This makes it particularly suitable for studies investigating GJIC inhibition, cell proliferation dysregulation, and AhR target gene induction in rat liver epithelial models.

SAR Studies Mapping Methyl Position to Clastogenicity

The Ito et al. (1988) study established a quantitative correlation (r = 0.792) between carcinogenicity index and clastogenic potency for benz[a]anthracene derivatives, with the rank order DMBA > EMBA > MEBA determined by the presence of a 7-alkyl group [2]. 9,12-DMBA, which lacks the 7-methyl substituent, serves as a critical comparator in SAR panels designed to isolate the contribution of the 7-position to genotoxicity. Its inclusion in such panels, alongside 7,12-DMBA, 7-MBA, and 12-MBA, enables definitive assignment of clastogenic and mutagenic effects to specific methyl positions under both PCB- and PB-induced S9 activation conditions [2].

Metabolic Activation and K-Region vs. Bay-Region Epoxidation

The metabolism of dimethylbenz[a]anthracenes proceeds through competing K-region (5,6-epoxide) and bay-region (3,4-diol-1,2-epoxide) pathways, with the balance determined by methyl group placement [3]. 9,12-DMBA, with methylation at positions remote from the bay region, is predicted to favor K-region metabolism, generating a distinct metabolite profile from 7,12-DMBA. This differential metabolism has implications for tissue-specific carcinogenicity (e.g., skin vs. liver vs. mammary gland) and makes 9,12-DMBA a valuable substrate for cytochrome P450 isoform-specific metabolic studies.

Negative Control for 7-Methyl-Dependent Genotoxicity Assays

The Ito et al. (1988) data demonstrate that 7,12-DMBA and its 7-alkyl-substituted analogs are the most potent inducers of both chromosomal aberrations and bacterial mutagenicity [2]. Because 9,12-DMBA does not carry a methyl group at the 7-position, it is expected—based on class-level SAR—to exhibit substantially lower genotoxicity in Ames and CA assays. This property makes it an ideal negative or low-genotoxicity control compound in experiments designed to validate the role of 7-methyl-dependent metabolic activation in mutagenic endpoints.

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